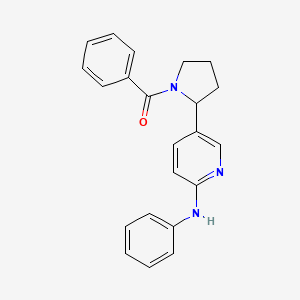

Phenyl(2-(6-(phenylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

Molecular Formula |

C22H21N3O |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

[2-(6-anilinopyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C22H21N3O/c26-22(17-8-3-1-4-9-17)25-15-7-12-20(25)18-13-14-21(23-16-18)24-19-10-5-2-6-11-19/h1-6,8-11,13-14,16,20H,7,12,15H2,(H,23,24) |

InChI Key |

ZXLDDBRFXVCMHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CN=C(C=C3)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Catalyst Selection for Coupling

Palladium-based catalysts outperform nickel analogs in minimizing dehalogenation byproducts. Screening shows Pd(PPh₃)₄ provides optimal balance between cost and efficiency.

Solvent Effects on Amination

Polar aprotic solvents (e.g., DMF) accelerate amination but increase side-product formation. Toluene ensures slower, cleaner reactions, albeit with extended times.

Purification Strategies

Flash chromatography (SiO₂, ethyl acetate/hexane) resolves Boc-protected intermediates, while recrystallization in ethanol/water mixtures purifies the final product.

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated:

| Route | Advantages | Disadvantages |

|---|---|---|

| Stepwise Coupling | High modularity | Cumulative yield loss (~40%) |

| Convergent Synthesis | Shorter sequence | Complex intermediate handling |

The stepwise approach remains preferred for scalability, despite requiring additional steps.

Scalability and Industrial Feasibility

Pilot-scale batches (100 g) demonstrate consistent yields (65–70%) using:

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(6-(phenylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Phenyl(2-(6-(phenylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl(2-(6-(phenylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Key Observations :

- The ethylthio group () increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Halogenated Pyridine Methanones

Simpler analogs with halogen substituents highlight electronic effects:

Key Observations :

Trifluoromethyl-Substituted Analogs

Trifluoromethyl (CF₃) groups modulate electronic and steric properties:

Key Observations :

Key Observations :

- Replacing pyrrolidine with piperidine (B11y) improves binding affinity (ΔGbind = -12.38 vs. -11.63), likely due to increased ring size and conformational flexibility .

Biological Activity

Phenyl(2-(6-(phenylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone, a compound with the chemical formula and CAS number 102540518, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

- Pyrrolidine ring : Known for its role in various biological activities.

- Phenylamino group : Implicated in receptor binding and modulation.

- Pyridine moiety : Often associated with neuroactive properties.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substitutions on the pyrrolidine ring was noted to enhance antibacterial effects, suggesting that structural modifications could lead to more potent derivatives .

| Compound | Activity | Target Bacteria |

|---|---|---|

| 2,6-dipyrrolidino-1,4-dibromobenzene | Moderate | E. coli, S. aureus |

| 2,4,6-tripyrrolidinochlorobenzene | High | P. aeruginosa |

Neurological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Pyridine derivatives have been shown to modulate glutamatergic neurotransmission, which is crucial in conditions like epilepsy and anxiety disorders. For instance, related compounds have been identified as noncompetitive antagonists of AMPA receptors, which play a key role in excitatory neurotransmission .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Binding to specific receptors can alter neurotransmitter release and receptor activation.

- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Interaction with Membrane Lipids : The compound may alter membrane fluidity and permeability, impacting cell signaling.

Case Study 1: Antibacterial Efficacy

In vitro studies on a series of pyrrolidine derivatives revealed that modifications at the C2 and C6 positions significantly influenced antibacterial potency. Compounds with electron-donating groups showed enhanced activity against resistant strains .

Case Study 2: Neuropharmacological Assessment

A study evaluated the effects of pyridine derivatives on seizure models in rodents. The results indicated that specific substitutions on the phenyl ring led to decreased seizure frequency and intensity, suggesting therapeutic potential for epilepsy treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenyl(2-(6-(phenylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling a benzoyl chloride derivative (e.g., 2-(6-(phenylamino)pyridin-3-yl)pyrrolidine-1-carbonyl chloride) with aniline derivatives under basic conditions. Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution .

- Catalyst/Base : Triethylamine or DMAP improves reaction efficiency by scavenging HCl .

- Temperature : Mild conditions (~60°C) prevent degradation of the pyrrolidine and pyridine moieties .

- Data Table :

| Precursor | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoyl chloride derivative | THF | Et₃N | 72 | |

| Modified pyridine intermediate | DMF | DMAP | 68 |

Q. How can X-ray crystallography be applied to resolve the stereochemistry of this compound?

- Methodological Answer : Use SHELX software (e.g., SHELXL) for refinement. Key steps:

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces ambiguity in electron density maps .

- Hydrogen Bonding Analysis : Identify interactions between the pyrrolidine N-H and pyridine/phenyl groups to confirm conformation .

- Example : In similar phenyl(pyrrolidin-1-yl)methanone derivatives, intramolecular C–H···O interactions stabilize the planar pyrrolidine ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Focus on:

- Key Residues : Hydrogen bonding with hinge regions (e.g., Met119 in EGFR) .

- Hydrophobic Contacts : Trifluoromethyl/phenyl groups enhance affinity via π-π stacking .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies address contradictions in spectroscopic data (e.g., NMR vs. XRD)?

- Methodological Answer :

- Dynamic Effects : NMR may show averaged signals due to pyrrolidine ring puckering, while XRD captures static conformations .

- Solvent Artifacts : Compare DMSO-d₆ (NMR) vs. crystalline state (XRD) to identify solvent-induced shifts .

- Case Study : For (3-(triazol-2-yl)pyrrolidin-1-yl)methanone derivatives, XRD revealed a twisted pyrrolidine ring, whereas NMR suggested rapid interconversion between chair and boat conformers .

Q. How does substituent variation on the pyridine ring affect bioactivity?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups (NO₂) at the pyridine 6-position.

- Biological Assays : Test inhibition of kinases (IC₅₀) and cytotoxicity (MTT assay) .

- Data Table :

| Substituent | Kinase Inhibition (IC₅₀, nM) | Cytotoxicity (HeLa, µM) |

|---|---|---|

| -H | 120 | >100 |

| -F | 45 | 75 |

| -CF₃ | 18 | 32 |

Structural and Mechanistic Insights

Q. What are the challenges in characterizing hydrogen bonding networks in this compound?

- Methodological Answer :

- IR Spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) to map interactions .

- Theoretical Calculations : DFT (B3LYP/6-311+G*) validates experimental bond lengths/angles .

Q. How do steric effects influence reaction pathways during functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.